Pacritinib metabolite M1
Description
Structure
3D Structure
Properties
CAS No. |
1312603-77-2 |
|---|---|
Molecular Formula |
C28H30N4O4 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[2-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H30N4O4/c33-27-7-4-12-32(27)13-16-36-26-9-8-24-18-23(26)20-35-15-2-1-14-34-19-21-5-3-6-22(17-21)25-10-11-29-28(30-24)31-25/h1-3,5-6,8-11,17-18H,4,7,12-16,19-20H2,(H,29,30,31)/b2-1+ |
InChI Key |
HWPAUBMGDYJWHS-OWOJBTEDSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Origin of Product |
United States |
Metabolism and Biotransformation of Pacritinib Leading to Metabolite M1
Identification of Pacritinib (B611967) Metabolite M1 in Preclinical and In Vitro Systems
The existence of pacritinib metabolite M1 has been confirmed through extensive studies in both laboratory-based in vitro systems and preclinical animal models.
Detection in Liver Microsome Studies (Human and Animal)
In vitro metabolism studies utilizing liver microsomes from both humans and mice have successfully identified four primary metabolites of pacritinib, designated as M1, M2, M3, and M4. researchgate.netnih.gov These studies are fundamental in predicting how a drug will be metabolized in the body. The formation of M1 in these systems is attributed to an oxidation reaction. researchgate.netnih.gov The consistent detection of M1 in both human and mouse liver microsomes highlights its role as a major metabolic product. researchgate.netnih.gov
Identification in In Vivo Preclinical Models
Following its identification in vitro, metabolite M1 has also been detected in in vivo preclinical models. researchgate.netnih.gov Studies have shown a good correlation between the metabolic patterns observed in vitro and those seen in vivo in mice. researchgate.netnih.gov In toxicokinetic and nonclinical exposure studies, the M1 metabolite of pacritinib was identified as the predominant metabolite in mice, rats, and rabbits. fda.gov However, in these preclinical species, none of the metabolites formed in vivo, including M1, constituted more than 10% of the parent pacritinib concentration in mice and dogs. researchgate.netnih.gov
Enzymatic Pathways and Mechanisms of this compound Formation
The generation of metabolite M1 from the parent drug, pacritinib, is a result of specific enzymatic processes, primarily involving oxidation reactions catalyzed by the cytochrome P450 system.
Role of Oxidation in M1 Generation
Oxidation is the key chemical reaction responsible for the formation of the M1 metabolite. researchgate.netnih.gov Specifically, studies have indicated that M1 is an oxidation metabolite formed through the oxidation of the pyrrole ring of the pacritinib molecule. researchgate.net This oxidative transformation is a common metabolic pathway for many pharmaceutical compounds.
Involvement of Cytochrome P450 Enzymes in Parent Drug Metabolism Relevant to M1
The metabolism of pacritinib is primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, CYP3A4 has been identified as the main enzyme responsible for the metabolism of pacritinib in humans. researchgate.netnih.govdrugbank.com While pacritinib undergoes extensive metabolism, the parent drug remains the major component circulating in the plasma and is responsible for the primary pharmacological activity. drugbank.com The formation of M1, along with other metabolites, is a direct consequence of the enzymatic activity of CYP3A4 on the pacritinib molecule. researchgate.netnih.govdrugbank.com
Comparative Metabolic Profiles across Species for this compound
The metabolic profile of pacritinib, particularly concerning the M1 metabolite, shows some variations across different species. In preclinical models, including mice, rats, and rabbits, M1 was found to be the predominant metabolite. fda.gov However, this contrasts with the metabolic profile observed in humans, where the M2 metabolite is considered a principal metabolite, representing about 10.5% of the parent drug exposure, while M1 represents about 9.6%. fda.govdrugbank.com Notably, the M2 metabolite is not a predominant metabolite in any of the nonclinical species studied. fda.gov The in vitro and in vivo metabolic patterns for pacritinib were generally in good agreement between mice and humans. researchgate.netnih.gov
Qualitative and Quantitative Concordance in Metabolic Patterns
Studies conducted on the metabolism of pacritinib have demonstrated a good agreement between the metabolic patterns observed in preclinical species, such as mice, and humans, both in vitro and in vivo. nih.govresearchgate.net In vitro metabolism studies utilizing mouse and human liver microsomes revealed the presence of the same four major metabolites: M1 (oxidation), M2 (dealkylation), M3 (oxidation), and M4 (reduction). nih.govresearchgate.net This qualitative concordance suggests that the metabolic pathways of pacritinib are conserved across these species.
Quantitatively, investigations have shown that in mice, dogs, and humans, none of the metabolites formed in vivo accounted for more than 10% of the parent pacritinib, indicating that the parent drug is the predominant entity in circulation. nih.govresearchgate.net
| Metabolite | Metabolic Reaction | Presence in Mouse Liver Microsomes | Presence in Human Liver Microsomes |
|---|---|---|---|
| M1 | Oxidation | Present | Present |
| M2 | Dealkylation | Present | Present |
| M3 | Oxidation | Present | Present |
| M4 | Reduction | Present | Present |
Species-Specific Differences in Metabolite Distribution and Abundance
Despite the general concordance in metabolic pathways, there are notable species-specific differences in the distribution and abundance of pacritinib's metabolites. This compound has been identified as the predominant metabolite in several preclinical species, including mice, rats, and rabbits. fda.gov
In contrast, in humans, another metabolite, M2, is considered a principal metabolite, representing approximately 10.5% of the parent drug exposure. drugbank.com Interestingly, M2 is not a predominant metabolite in any of the nonclinical species studied. fda.gov This highlights a significant difference in the quantitative aspects of pacritinib metabolism between humans and the animal models used in toxicological studies. fda.gov
| Species | Predominant Metabolite(s) |
|---|---|
| Mouse | M1 |
| Rat | M1 |
| Rabbit | M1 |
| Human | M2 (along with M1) |
Relative Exposure of this compound Compared to Parent Pacritinib
The systemic exposure of this compound is relatively low compared to the parent drug, pacritinib. In humans, the two major metabolites, M1 and M2, represent 9.6% and 10.5% of the parent drug exposure, respectively. drugbank.com This indicates that the concentration of M1 in the systemic circulation is less than 10% of that of pacritinib.
| Metabolite | Relative Exposure to Parent Drug (%) |
|---|---|
| M1 | 9.6% |
| M2 | 10.5% |
Preclinical Disposition of Pacritinib Metabolite M1
In Vitro Stability of Pacritinib (B611967) and its Influence on M1 Formation
In vitro studies using liver microsomes from various species have been crucial in understanding the metabolic stability of pacritinib and the subsequent formation of its metabolites, including the oxidative metabolite M1 nih.govresearchgate.netfda.gov.
Hepatic Microsomal Stability Differences across Species
The rate at which pacritinib is metabolized in the liver varies significantly across different preclinical species and humans. When incubated with liver microsomes, pacritinib was metabolized most rapidly in rats and mice, followed by dogs, with humans showing the slowest rate of metabolism fda.gov.
The half-life of pacritinib in these in vitro systems was determined to be 18 minutes for rats, 22 minutes for mice, and 41 minutes for dogs. In human liver microsomes, the half-life was greater than 60 minutes fda.gov. These differences in metabolic rates directly influence the formation of metabolites. M1, an oxidation product, was identified as a major metabolite in the species with faster metabolism, specifically rats and mice fda.gov. In contrast, M4 (a reduction product) was the major metabolite observed in human and dog liver microsomes, where pacritinib metabolism was slower fda.gov.
Table 1: In Vitro Half-Life of Pacritinib in Liver Microsomes Across Species
| Species | Half-Life (minutes) | Predicted Hepatic Clearance (L/h/kg) | Major Metabolite |
|---|---|---|---|
| Rat | 18 | 1.91 | M1 |
| Mouse | 22 | 3.11 | M1 |
| Dog | 41 | 0.81 | M4 |
Data sourced from FDA Integrated Review fda.gov.
Excretion Pathways of Pacritinib and its Metabolites in Preclinical Models
Excretion studies in preclinical models have been essential for determining the primary routes of elimination for pacritinib and its metabolites.
Fecal and Urinary Recovery of Administered Dose Radioactivity
In radiolabeled mass balance studies conducted in mice, the vast majority of the administered radioactive dose of pacritinib was recovered in the feces nih.govresearchgate.net. Approximately 91% of the total administered radioactivity was accounted for in the feces, indicating that this is the principal route of excretion in this preclinical model nih.govresearchgate.net. This suggests that pacritinib and its metabolites, including M1, are primarily eliminated from the body via the gastrointestinal tract.
Tissue Distribution of Pacritinib and its Associated Radioactivity in Preclinical Models
Studies using radiolabeled pacritinib have provided insights into its distribution throughout the body in preclinical models.
Relative Concentrations in Specific Preclinical Tissues
Following oral administration of radiolabeled pacritinib to mice, quantitative whole-body autoradiography (QWBA) showed that the distribution of radioactivity was not uniform across all tissues nih.gov. The highest concentrations of drug-related material were observed in the gastrointestinal system and bile, which aligns with the findings that fecal excretion is the primary elimination pathway nih.govdovepress.com. Other tissues showing notable concentrations of radioactivity included the kidney and heart. Conversely, very low levels of radioactivity were detected in the brain and bones, suggesting limited penetration of the blood-brain barrier nih.govdovepress.com.
Table 2: Compound Names Mentioned
| Compound Name | Description |
|---|---|
| Pacritinib | Parent drug, a Janus kinase 2 (JAK2) inhibitor. |
| Pacritinib metabolite M1 | An oxidative metabolite of pacritinib. |
Enzymatic Kinetics and Interactions in Pacritinib Metabolite M1 Context
Specific Enzymes Responsible for Pacritinib (B611967) Metabolite M1 Biotransformation
The metabolic fate of pacritinib is predominantly dictated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the phase I metabolism of a vast array of xenobiotics.
In vitro studies have definitively identified CYP3A4 as the primary enzyme responsible for the metabolism of pacritinib. nih.govfda.govdrugbank.com This isoform mediates the oxidative metabolism of the parent drug, leading to the formation of four major metabolites, designated as M1, M2, M3, and M4. nih.gov Specifically, metabolite M1 is a product of oxidation. nih.gov While pacritinib undergoes extensive metabolism, the parent drug remains the major circulating component in plasma and is the primary entity responsible for the drug's pharmacological activity. drugbank.com The two most abundant metabolites, M1 and M2, represent approximately 9.6% and 10.5% of the parent drug exposure, respectively. drugbank.com
Pacritinib's Modulatory Effects on Drug-Metabolizing Enzymes and Transporters
Pacritinib has been evaluated for its potential to modulate the activity of various drug-metabolizing enzymes and transporters. These interactions are critical for predicting and understanding potential drug-drug interactions.
In vitro assessments have been conducted to determine the inductive and inhibitory potential of pacritinib on key CYP450 isoforms.
CYP Enzyme Induction: Studies in human hepatocytes have shown that pacritinib does not significantly induce CYP3A and CYP1A2 enzymes. nih.gov However, other in vitro data indicate that pacritinib is an inducer of CYP1A2 and CYP3A4. fda.govdrugs.com This apparent discrepancy may be due to different experimental conditions or concentrations of pacritinib used. The cytotoxic effects of pacritinib at higher concentrations in longer-term incubation studies, which are necessary for evaluating induction, have made it challenging to definitively determine the induction kinetic parameters. fda.gov
CYP Enzyme Inhibition: Pacritinib has demonstrated inhibitory effects on several CYP isoforms in vitro. It is a time-dependent inhibitor of CYP1A2 and CYP3A4. fda.govfda.govdrugs.com Furthermore, it acts as a reversible inhibitor of CYP3A4 and CYP2C19. fda.govdrugs.com Less potent direct inhibition has been observed for CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2D6. fda.govdrugs.com The inhibitory potential of pacritinib against various CYP enzymes is summarized in the table below.
| CYP Isoform | Inhibition Type | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| CYP1A2 | Time-dependent & Reversible | 10.6 | >10 |
| CYP2C19 | Reversible | 11.6 - 13.6 | ≤10 |
| CYP3A4 | Time-dependent & Reversible | 4.7 - 8.6 | ≤10 |
| CYP2B6 | Reversible | >27 | >10 |
| CYP2C8 | Reversible | >27 | >10 |
| CYP2C9 | Reversible | >27 | >10 |
| CYP2D6 | Reversible | >27 | >10 |
In addition to its effects on metabolic enzymes, pacritinib has been shown to inhibit the function of several important drug transporters in vitro. Specifically, pacritinib is an inhibitor of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic cation transporter 1 (OCT1). fda.govfda.gov The half-maximal inhibitory concentrations (IC50) for these transporters have been determined and are presented in the table below.
| Transporter | IC50 (μM) |
|---|---|
| P-glycoprotein (P-gp) | 2.1 |
| Breast Cancer Resistance Protein (BCRP) | 0.48 |
| Organic Cation Transporter 1 (OCT1) | 0.58 |
The inhibition of these transporters suggests that pacritinib has the potential to affect the disposition of co-administered drugs that are substrates of P-gp, BCRP, or OCT1. fda.gov
Pharmacological and Biological Activity of Pacritinib Metabolite M1
In Vitro Kinase Inhibition Profile of Pacritinib (B611967) Metabolite M1
In vitro studies have been conducted to determine the inhibitory activity of Pacritinib metabolite M1 against key kinase targets.
Inhibition of Wild-Type Janus Kinase 2 (JAK2)
This compound has demonstrated inhibitory activity against wild-type Janus Kinase 2 (JAK2). The half-maximal inhibitory concentration (IC50) of M1 against wild-type JAK2 has been determined to be 1 nM fda.gov.
Inhibition of Mutant JAK2V617F
The M1 metabolite of Pacritinib also inhibits the mutated form of JAK2, specifically the JAK2V617F mutation, which is commonly associated with myeloproliferative neoplasms. The IC50 value for M1 against JAK2V617F is 5 nM fda.gov.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3) Receptors
In addition to its effects on the JAK2 pathway, this compound exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) receptors. The IC50 values for M1 against both wild-type and mutant FLT3 receptors range from 15 to 29 nM fda.gov.
Comparative Inhibitory Potency of M1 Versus Parent Pacritinib
When comparing the inhibitory potency of the M1 metabolite to the parent compound, Pacritinib, it is evident that both are active against the same kinase targets. For context, Pacritinib has reported IC50 values of 23 nM for wild-type JAK2 and 19 nM for the JAK2V617F mutant medchemexpress.com. For FLT3, the IC50 of Pacritinib is 22 nM medchemexpress.com.
Table 1: Comparative In Vitro Inhibitory Potency (IC50) of Pacritinib and Metabolite M1
| Compound | Wild-Type JAK2 (nM) | Mutant JAK2V617F (nM) | FLT3 Receptors (nM) |
|---|---|---|---|
| Pacritinib | 23 medchemexpress.com | 19 medchemexpress.com | 22 medchemexpress.com |
| Metabolite M1 | 1 fda.gov | 5 fda.gov | 15-29 fda.gov |
Analytical Methodologies for Pacritinib Metabolite M1 Quantification and Structural Elucidation
Chromatographic and Spectrometric Techniques for Pacritinib (B611967) Metabolite M1 Identification
The identification and structural confirmation of Pacritinib metabolite M1 rely on the synergistic application of advanced chromatographic separation techniques and high-resolution mass spectrometry. These methods provide the necessary sensitivity and specificity to distinguish the metabolite from the parent drug and other related compounds within complex biological matrices.
Application of High-Resolution Mass Spectrometry
While specific high-resolution mass spectrometry (HRMS) data for the structural elucidation of this compound is not extensively detailed in publicly available literature, the general approach for characterizing such an oxidative metabolite is well-established. HRMS would be instrumental in confirming the elemental composition of M1. Given that Pacritinib has a chemical formula of C28H32N4O3, and its M1 metabolite is a product of oxidation, the expected chemical formula for M1 is C28H30N4O4.
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolite and its fragments. This technique, often coupled with tandem mass spectrometry (MS/MS), would involve collision-induced dissociation (CID) of the protonated M1 molecule. The resulting fragmentation pattern would be meticulously analyzed to pinpoint the site of oxidation on the Pacritinib molecule. By comparing the fragmentation spectra of M1 with that of the parent compound, analysts can deduce the structural modifications that occurred during metabolism.
Use of HPLC-MS/MS/Radio Flow-Through Detection
This technique allows for the separation of Pacritinib and its metabolites by HPLC, followed by detection and quantification by both mass spectrometry and a radio detector. The radio flow-through detector provides a direct measure of the concentration of all drug-derived components, including M1, in molar equivalents. Simultaneously, the mass spectrometer provides structural information and allows for the identification of the components in each radioactive peak. This dual-detection approach is crucial for constructing a comprehensive metabolic profile and ensuring that all significant metabolites are accounted for.
Development and Validation of Bioanalytical Methods for this compound
Quantification in Relevant Biological Matrices
A validated bioanalytical method for the quantification of this compound in relevant biological matrices, such as human plasma, is crucial for clinical studies. While a specific validated method for M1 is not described in the available literature, the development of such a method would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
The process would involve optimizing the chromatographic conditions to achieve a clear separation of M1 from Pacritinib and other potential metabolites. Sample preparation would likely involve protein precipitation or solid-phase extraction to remove interfering substances from the plasma matrix. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for M1 to ensure highly selective detection and quantification.
Method Validation Parameters (e.g., Assay Range, Precision)
A bioanalytical method for this compound would need to be fully validated in accordance with regulatory guidelines. This validation ensures the reliability and accuracy of the data generated. While specific validation data for an M1 assay is not publicly available, the typical validation parameters that would be assessed are presented in the following tables. These tables provide representative examples of the expected performance characteristics of a validated LC-MS/MS assay for a drug metabolite.
Table 1: Representative Linearity and Range for this compound Assay
| Parameter | Value |
| Assay Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| This table presents hypothetical data representative of a typical bioanalytical method validation. |
Table 2: Representative Intra- and Inter-Assay Precision and Accuracy for this compound Assay
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 1.5 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 75 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |
| This table presents hypothetical data representative of a typical bioanalytical method validation. LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. |
Emerging Research Themes and Future Directions for Pacritinib Metabolite M1
Comprehensive Investigation of In Vivo Contribution of Pacritinib (B611967) Metabolite M1 to Biological Activity
The current understanding of Pacritinib's in vivo activity primarily attributes the therapeutic effects to the parent compound. nih.gov Pacritinib is the major circulating component in plasma and is considered responsible for its pharmacological activity. nih.govdrugbank.com In vivo studies in mice, dogs, and humans have shown that none of the major metabolites, including M1, exceed 10% of the concentration of the parent drug. nih.gov More specifically, the M1 metabolite represents approximately 9.6% of the parent drug exposure. drugbank.comnih.gov
Table 1: In Vivo Characteristics of Pacritinib and its Metabolite M1
| Compound | Formation | Relative Exposure (to Pacritinib) | Primary Contributor to Activity |
| Pacritinib | Parent Drug | 100% | Yes |
| Pacritinib metabolite M1 | Oxidation | ~9.6% | Unlikely, but requires further investigation |
Advanced Structural Characterization and Confirmation of this compound
The initial identification of this compound was made through in vitro metabolism studies using mouse and human liver microsomes, which identified it as a product of oxidation. nih.gov The chemical formula for this compound is C28H30N4O4. drugbank.com While predicted mass spectrometry data is available, a comprehensive, publicly available report on the advanced structural characterization and confirmation of M1 using modern spectroscopic techniques is lacking.
Future research efforts should be directed towards the definitive structural elucidation of this compound. This would involve the isolation of a sufficient quantity of the metabolite for analysis by advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, would be crucial for determining the precise location of the oxidation on the parent molecule. mdpi.com High-resolution mass spectrometry (HR-MS) would provide an accurate mass measurement, further confirming the elemental composition. ijrpr.com The combination of these techniques would provide an unambiguous structural confirmation of M1, which is a fundamental prerequisite for synthesizing the pure compound for further pharmacological studies.
Table 2: Predicted Mass Spectrometry Data for this compound
| Spectrum Type | Adduct | Predicted m/z |
| Positive Ion Mode | [M+H]+ | 487.2340 |
| Negative Ion Mode | [M-H]- | 485.2194 |
Exploration of this compound in Specific In Vitro Disease Models
To date, the exploration of Pacritinib's effects in various disease models has centered on the parent drug. Numerous in vitro studies have demonstrated Pacritinib's activity in cell lines relevant to myelofibrosis and other hematological malignancies. nih.govnih.govresearchgate.netresearchgate.net However, there is a notable absence of published research investigating the specific effects of this compound in these in vitro models.
A significant future research direction would be the systematic evaluation of M1 in a panel of relevant in vitro disease models. This would involve synthesizing the pure M1 metabolite and testing its activity in, for example, JAK2-dependent myelofibrosis cell lines or FLT3-mutated acute myeloid leukemia (AML) cells. nih.govnih.gov Key parameters to investigate would include its IC50 for JAK2 and FLT3 inhibition, its effects on cell proliferation and apoptosis, and its impact on downstream signaling pathways. These studies would provide valuable data on the intrinsic biological activity of M1 at the cellular level and would complement the in vivo investigations.
Development of Novel Analytical Approaches for Enhanced Metabolite Profiling and Characterization
The analysis of Pacritinib and its metabolites has been accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods have been validated for the quantification of the parent drug in biological matrices. While these techniques are powerful, there is an ongoing need for the development of novel analytical approaches specifically designed for the enhanced profiling and characterization of all metabolites, including M1.
Future research in this area should focus on the development and application of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HR-MS). ijrpr.com This would enable more sensitive and specific detection of low-level metabolites and provide more detailed structural information for the identification of previously unknown metabolites. Furthermore, the integration of other analytical platforms, such as advanced NMR spectroscopy, could provide a more comprehensive picture of the metabolic fate of Pacritinib. mdpi.com The development of these novel analytical strategies is crucial for a complete understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Pacritinib and the potential roles of all its metabolites.
Q & A
Q. How is Pacritinib metabolite M1 structurally identified and quantified in biological samples?
- Methodological Answer : M1 (SB2537) is identified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) combined with reference standards. Structural confirmation relies on fragmentation patterns and retention time alignment with synthesized M1 standards. Quantification employs stable isotope-labeled internal calibrants to minimize matrix effects. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended for ambiguous cases .
Q. What metabolic pathways lead to the formation of M1 from Pacritinib?
- Methodological Answer : M1 is generated via oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4/5. In vitro models (e.g., human liver microsomes or hepatocytes) are used to map metabolic pathways. Isotopic labeling (e.g., ¹⁴C-Pacritinib) tracks oxidation sites. Comparative studies with CYP inhibitors (e.g., ketoconazole) confirm enzyme specificity .
Q. What analytical platforms are suitable for detecting M1 in complex biological matrices?
- Methodological Answer : Multi-platform approaches (LC-MS/MS, GC-MS, and capillary electrophoresis-MS) enhance metabolome coverage. For brain tissue or plasma, parallel reaction monitoring (PRM) with high-resolution MS improves sensitivity. Data should be deposited in repositories like MetaboLights to enable cross-study validation .
Advanced Research Questions
Q. How do interspecies differences in Pacritinib metabolism impact the translatability of preclinical findings to human studies?
- Methodological Answer : Mouse liver microsomes metabolize Pacritinib faster than humans, leading to underestimation of M1 exposure in murine models. To address this, use chimeric mice with humanized livers or human organoid systems. Pharmacokinetic (PK) parameters (e.g., Cmax, Tmax) must be normalized to hepatic enzyme activity across species .
Q. What experimental designs mitigate confounding variables in studies assessing M1's role in blood-brain barrier (BBB) penetration?
- Methodological Answer : Employ dual radiolabeled Pacritinib (³H for parent drug, ¹⁴C for M1) to differentiate brain uptake of parent drug vs. metabolite. Use in situ brain perfusion models to isolate BBB transport mechanisms. Control for efflux transporters (e.g., P-glycoprotein) via knockout models or inhibitors .
Q. How can contradictory data on M1's pharmacokinetic properties across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis using the PICO framework (Population: human/mouse; Intervention: M1 quantification; Comparison: analytical platforms; Outcome: PK consistency). Apply the FINER criteria to evaluate study feasibility and relevance. Cross-check metabolite identifiers (InChIKeys, HMDB IDs) to resolve nomenclature discrepancies .
Q. What strategies improve reproducibility in metabolomics studies targeting M1?
- Methodological Answer : Implement QA/QC protocols, including pooled biological quality control (PBQC) samples and batch correction algorithms. Use genome-scale metabolic models (GEMs) to contextualize M1 within pathways. Public databases (e.g., MPMR) enable hypothesis testing via shared raw data .
Q. How should researchers account for interindividual variability in M1 exposure during clinical trial design?
- Methodological Answer : Stratify participants by CYP3A4/5 genotypes and phenotyping markers (e.g., midazolam clearance). Use adaptive trial designs with real-time PK monitoring to adjust dosing. Metabolomic profiling of pre-dose biospecimens identifies baseline metabotypes predictive of M1 variability .
Data Interpretation and Reporting
Q. What are the limitations of in vitro models for studying M1's pharmacological activity?
- Methodological Answer : In vitro systems lack physiological metabolite clearance rates, potentially overestimating M1's half-life. Co-culture models (e.g., hepatocytes + target cells) better mimic in vivo conditions. Report enzyme activity (pmol/min/mg protein) and scaling factors to improve translatability .
Q. How can researchers leverage open-access metabolomics databases to contextualize M1 findings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
